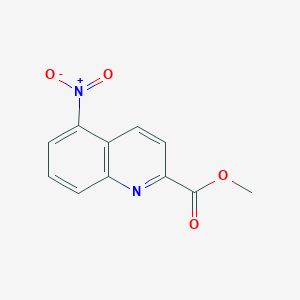

Methyl 5-nitroquinoline-2-carboxylate

Description

Methyl 5-nitroquinoline-2-carboxylate is a quinoline derivative featuring a nitro group at position 5 and a methyl ester at position 2. The quinoline core (a fused benzene-pyridine system) provides a planar aromatic framework, while the nitro and ester groups introduce electron-withdrawing effects and reactivity. Based on analogs like ethyl 5-nitroquinoline-2-carboxylate () and methyl 4-hydroxy-8-nitroquinoline-2-carboxylate (), the molecular formula is estimated as C₁₁H₈N₂O₄ (molecular weight ≈ 248.19 g/mol).

Properties

IUPAC Name |

methyl 5-nitroquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c1-17-11(14)9-6-5-7-8(12-9)3-2-4-10(7)13(15)16/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYJFDIHOYAREW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C1)C(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-nitroquinoline-2-carboxylate typically involves the nitration of quinoline derivatives followed by esterification. One common method includes the nitration of 2-methylquinoline to introduce the nitro group at the 5-position. This is followed by oxidation to form the carboxylic acid, which is then esterified using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts like montmorillonite K-10 or ionic liquids are preferred .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-nitroquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Ester Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 5-aminoquinoline-2-carboxylate.

Substitution: Various substituted quinoline derivatives.

Hydrolysis: 5-nitroquinoline-2-carboxylic acid.

Scientific Research Applications

Methyl 5-nitroquinoline-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in the development of new pharmaceuticals, particularly those targeting infectious diseases and cancer.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-nitroquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer activity .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Table 2. Heterocyclic Core Comparison

| Heterocycle | Aromatic System | Key Atoms | Example Compound | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Quinoline | Benzene + Pyridine | 1 Nitrogen | This compound | 248.19 |

| Thiophene | Five-membered ring | 1 Sulfur | Methyl 5-methyl-4-nitrothiophene-2-carboxylate | 201.20 |

| Pyrimidine | Six-membered ring | 2 Nitrogens | Methyl 5-ethynylpyrimidine-2-carboxylate | 162.15 |

Biological Activity

Methyl 5-nitroquinoline-2-carboxylate (MNQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of MNQ, highlighting its mechanisms, applications, and relevant research findings.

This compound is characterized by the presence of a nitro group and a carboxylate ester group, which contribute to its unique chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, substitution, and hydrolysis, leading to the formation of several derivatives that may exhibit enhanced biological properties.

The biological activity of MNQ is primarily attributed to its ability to interact with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that may damage cellular structures, leading to antimicrobial or anticancer effects. Additionally, MNQ may inhibit specific enzymes or interact with DNA, disrupting cellular processes critical for pathogen survival or cancer cell proliferation.

Antimicrobial Activity

Research indicates that MNQ exhibits potent antimicrobial properties against a range of pathogens. The mechanism involves the disruption of bacterial cell membranes and inhibition of essential metabolic pathways. A study found that derivatives of nitroquinoline compounds showed significant growth inhibition against various bacterial strains, suggesting that MNQ could serve as a lead compound for developing new antibiotics .

Anticancer Activity

MNQ has been evaluated for its anticancer potential in various studies. It has shown efficacy in inhibiting the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain derivatives have been linked to increased cytotoxicity in human cancer cell lines, suggesting that modifications to the MNQ structure could enhance its therapeutic efficacy .

Study on Anticancer Properties

A notable study investigated the anticancer activity of MNQ derivatives against NCI-60 cancer cell lines. The results demonstrated that specific derivatives exhibited significant growth inhibition with GI50 values indicating potent activity. The study suggested that the presence of electron-withdrawing groups on the quinoline ring enhances the cytotoxic effects against cancer cells .

| Compound | GI50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 10 | Induces apoptosis via NQO1 pathway |

| 6-substituted derivatives | 5 | Disrupts DNA replication |

| 3-nitrophenyl derivative | 8 | Inhibits cell cycle progression |

Antimicrobial Efficacy Study

Another research effort focused on the antimicrobial properties of MNQ derivatives against resistant bacterial strains. The study reported promising results with several compounds exhibiting potent activity at low concentrations, highlighting their potential as new therapeutic agents in combating antibiotic resistance .

Comparative Analysis with Similar Compounds

This compound can be compared with other quinoline derivatives regarding their biological activities:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Quinoline | Broad-spectrum antimicrobial | Parent compound |

| 5-Nitroquinoline | Moderate antimicrobial | Lacks carboxylate ester |

| Methyl 3-aminoquinoline-5-carboxylate | High antitumor activity | Amino group at position 3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.